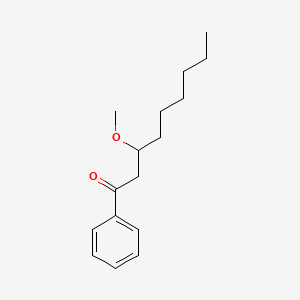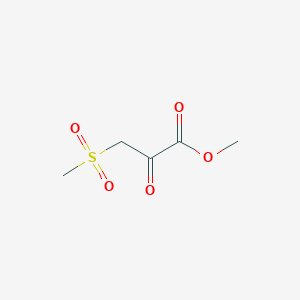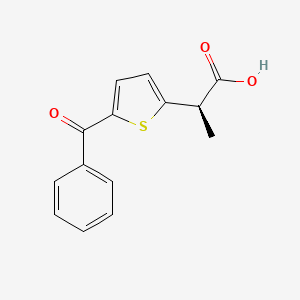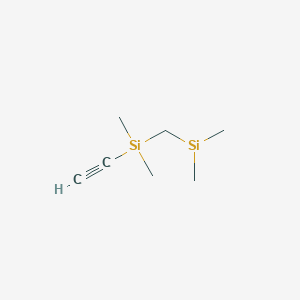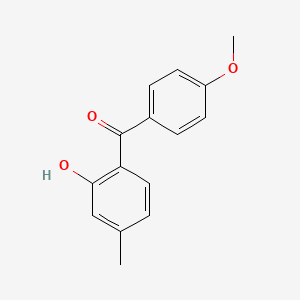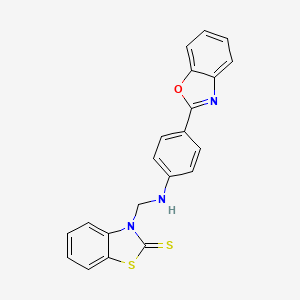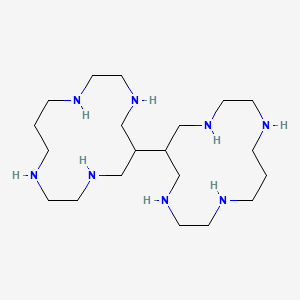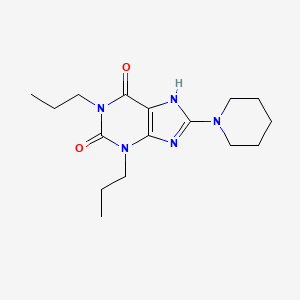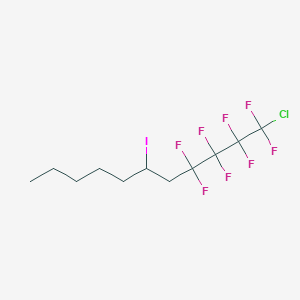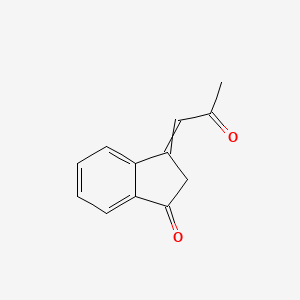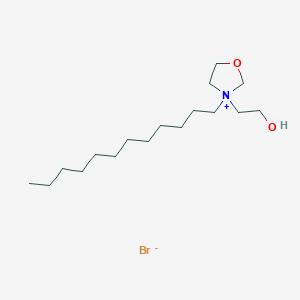
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is a quaternary ammonium compound with a unique structure that includes a long dodecyl chain and a hydroxyethyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide typically involves the reaction of dodecylamine with ethylene oxide to form the intermediate 3-dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidine. This intermediate is then quaternized with methyl bromide to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
化学反応の分析
Types of Reactions
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The bromide ion can be substituted with other anions like chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions are typically carried out in aqueous or alcoholic solutions with the desired anion source.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Chloride or sulfate salts of the compound.
科学的研究の応用
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: In cell culture studies as a detergent for membrane protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Used in formulations of cleaning agents, emulsifiers, and antistatic agents.
作用機序
The compound exerts its effects primarily through its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the hydroxyethyl group provides hydrophilicity. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. The bromide ion plays a role in the ionic interactions and stabilization of the compound in solution.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with a longer cetyl chain.
Dodecyltrimethylammonium bromide (DTAB): Similar structure but lacks the hydroxyethyl group.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is unique due to its specific combination of a dodecyl chain and a hydroxyethyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both solubilization and stabilization of hydrophobic compounds.
特性
CAS番号 |
111864-08-5 |
|---|---|
分子式 |
C17H36BrNO2 |
分子量 |
366.4 g/mol |
IUPAC名 |
2-(3-dodecyl-1,3-oxazolidin-3-ium-3-yl)ethanol;bromide |
InChI |
InChI=1S/C17H36NO2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-15-19)14-16-20-17-18;/h19H,2-17H2,1H3;1H/q+1;/p-1 |
InChIキー |
PSIHBGYBQYKWGL-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+]1(CCOC1)CCO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


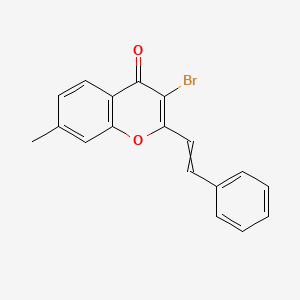
![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
